molecular formula C13H13NOS B14372001 2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole CAS No. 91526-22-6

2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole

Cat. No.: B14372001
CAS No.: 91526-22-6
M. Wt: 231.32 g/mol
InChI Key: OKQSMHIPUQXSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a prop-2-en-1-yl group attached to a phenyl ring, which is further connected to a thiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-3-(prop-2-en-1-yl)phenylamine with a thioamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that promote the formation of the thiazole ring can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Shares the methoxy and prop-2-en-1-yl groups but lacks the thiazole ring.

    5-Methoxy-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]phenol: Contains a similar thiazole ring but with different substituents on the phenyl ring.

Uniqueness

The presence of both the methoxy and prop-2-en-1-yl groups on the phenyl ring, along with the thiazole ring, gives 2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole unique chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

91526-22-6

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

2-(2-methoxy-3-prop-2-enylphenyl)-1,3-thiazole

InChI

InChI=1S/C13H13NOS/c1-3-5-10-6-4-7-11(12(10)15-2)13-14-8-9-16-13/h3-4,6-9H,1,5H2,2H3

InChI Key

OKQSMHIPUQXSNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C2=NC=CS2)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.